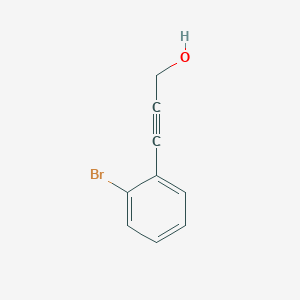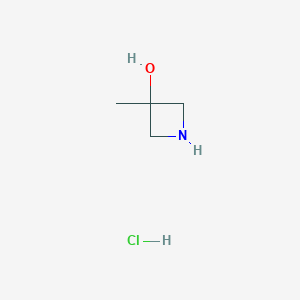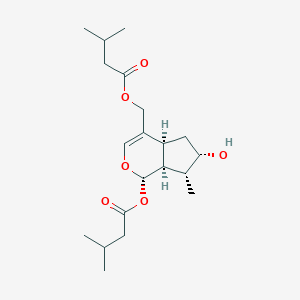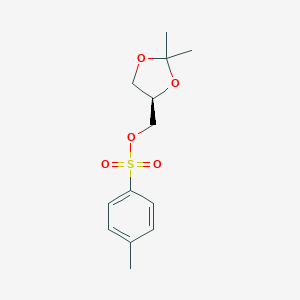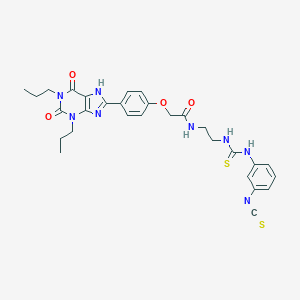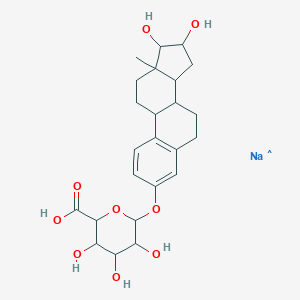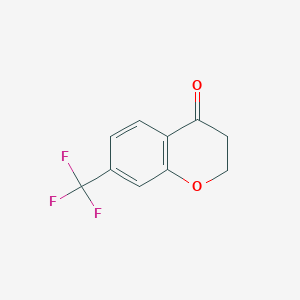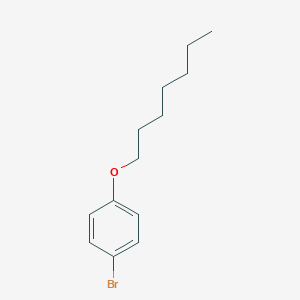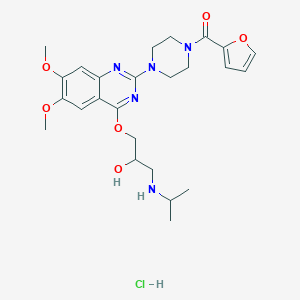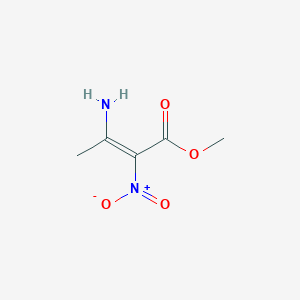
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a potent hallucinogen that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the release of serotonin in the brain. This increase in serotonin levels is thought to be responsible for the hallucinogenic effects of this compound. This compound also activates other serotonin receptors, including the 5-HT1A and 5-HT2C receptors, which may contribute to its effects on mood and cognition.
Biochemical and Physiological Effects
This compound has been shown to produce profound alterations in perception, including changes in visual, auditory, and tactile sensations. It can also induce profound alterations in mood, including feelings of euphoria, empathy, and connectedness. This compound has been shown to increase heart rate and blood pressure, and can cause nausea and vomiting at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has several advantages for use in scientific research. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the effects of psychedelic drugs on brain function. This compound is also relatively easy to synthesize in the laboratory, which makes it more accessible than other psychedelic drugs. However, this compound has several limitations for use in scientific research. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. This compound is also a potent hallucinogen, which can make it difficult to conduct experiments in human subjects.
Direcciones Futuras
There are several future directions for research on N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide. One area of interest is the potential therapeutic applications of this compound. It has been suggested that this compound may be useful in the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is the development of new psychedelic drugs that are more selective and less potent than this compound. These drugs may have fewer side effects and be more suitable for use in clinical settings. Finally, further research is needed to understand the long-term effects of this compound on brain function and behavior.
Métodos De Síntesis
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide is synthesized by the reaction of 2,3-dihydro-1-methyl-1H-inden-5-ol (MDAI) with methylamine and paraformaldehyde. The resulting product is then reduced using sodium borohydride to yield this compound. The synthesis of this compound requires specialized equipment and knowledge of organic chemistry, and should only be attempted by trained professionals.
Aplicaciones Científicas De Investigación
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to activate serotonin receptors, specifically the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been used to study the effects of psychedelic drugs on brain function and consciousness.
Propiedades
Número CAS |
116195-46-1 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
N,1,5-trimethyl-2,3-dihydropyrrole-4-carboxamide |
InChI |
InChI=1S/C8H14N2O/c1-6-7(8(11)9-2)4-5-10(6)3/h4-5H2,1-3H3,(H,9,11) |
Clave InChI |
FUGTWXOPHXEUDW-UHFFFAOYSA-N |
SMILES |
CC1=C(CCN1C)C(=O)NC |
SMILES canónico |
CC1=C(CCN1C)C(=O)NC |
Sinónimos |
1H-Pyrrole-3-carboxamide,4,5-dihydro-N,1,2-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



